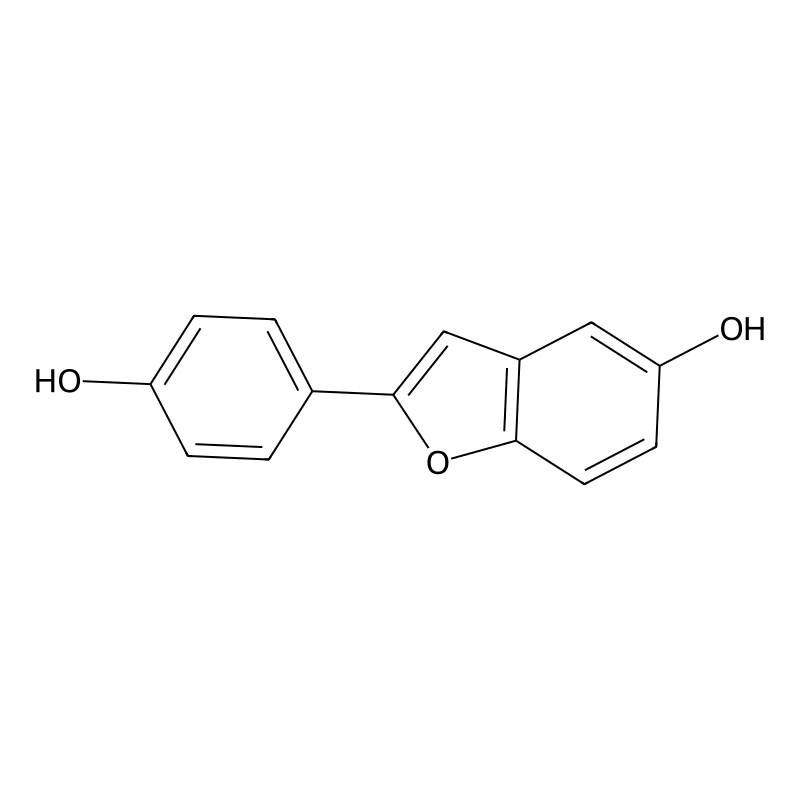

2-(4-Hydroxy-phenyl)benzofuran-5-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Hydroxy-phenyl)benzofuran-5-OL is a chemical compound classified as a 2-arylbenzofuran flavonoid. It features a benzofuran core with a hydroxyphenyl substituent at the 2-position and a hydroxyl group at the 5-position. This compound is notable for its potential biological activities, including interactions with estrogen receptors, which may contribute to its therapeutic applications.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common reagents include potassium permanganate and chromium trioxide.

- Reduction: The hydroxyl or other functional groups can be reduced using catalysts such as palladium on carbon or lithium aluminum hydride.

- Substitution: The hydroxy or other substituents can be replaced with different functional groups through nucleophilic substitution reactions using reagents like sodium azide or sodium nitrite.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties.

Research indicates that 2-(4-Hydroxy-phenyl)benzofuran-5-OL exhibits significant biological activities, particularly as an inhibitor of estrogen receptors. Its potential applications include:

- Antimicrobial Activity: This compound has shown promise in inhibiting microbial growth, making it a candidate for further development in antimicrobial therapies.

- Anticancer Properties: Preliminary studies suggest that it may have anticancer effects, possibly through modulation of signaling pathways related to cell proliferation and apoptosis.

Synthesis of 2-(4-Hydroxy-phenyl)benzofuran-5-OL can be achieved through several methods:

- Claisen–Schmidt Condensation: This involves the condensation of 4-hydroxyacetophenone with a benzofuran derivative, followed by cyclization to form the benzofuran core.

- Sonogashira Coupling: This method utilizes palladium-catalyzed coupling reactions to construct the benzofuran structure efficiently, often yielding high purity products.

- Bromination and Cyclization: Starting from a precursor compound, bromination followed by cyclization can yield the desired benzofuran structure.

Each method has its advantages in terms of yield and complexity, and the choice often depends on the desired properties of the final product.

The applications of 2-(4-Hydroxy-phenyl)benzofuran-5-OL are diverse and include:

- Pharmaceutical Development: Its potential as an estrogen receptor modulator positions it as a candidate for developing treatments for hormone-related conditions.

- Material Science: It can serve as an intermediate in synthesizing more complex organic materials and compounds.

- Research Tool: In scientific studies, it acts as a reagent for exploring biological pathways involving flavonoids and their derivatives.

Interaction studies have shown that 2-(4-Hydroxy-phenyl)benzofuran-5-OL interacts with various molecular targets, particularly estrogen receptors. Its mechanism of action may involve:

- Binding to estrogen receptor beta, leading to modulation of gene expression related to growth and differentiation in target tissues.

These interactions highlight its potential therapeutic roles in conditions influenced by estrogen signaling.

Several compounds share structural similarities with 2-(4-Hydroxy-phenyl)benzofuran-5-OL. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Bromo-2-(4-hydroxyphenyl)benzofuran-5-ol | Bromine substitution | Increased reactivity due to bromine presence |

| 7-Bromo-2-(4-methoxyphenyl)benzofuran | Methoxy substitution | Potential for different biological activities |

| 7-Bromo-2-(4-nitrophenyl)benzofuran | Nitro group presence | Enhanced electron-withdrawing effects |

The uniqueness of 2-(4-Hydroxy-phenyl)benzofuran-5-OL lies in its specific combination of functional groups (hydroxy and aryl), which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable for research into therapeutic applications.

Estrogen Receptor Alpha (ERα) Binding Affinity Profiling

2-(4-Hydroxy-phenyl)benzofuran-5-OL exhibits moderate-to-high binding affinity for ERα, with docking energies ranging between −106.4 and −114.9 kJ/mol depending on protonation states [1] [2]. Molecular dynamics simulations reveal that the benzofuran scaffold occupies the hydrophobic core of the ERα ligand-binding domain (LBD), while the 4-hydroxyphenyl group aligns with the receptor’s polar interaction zone. Compared to tamoxifen (−91.38 kJ/mol), this compound shows a 20% increase in exothermic binding energy, attributable to enhanced π–π stacking with Phe404 and Leu387 [2] [3].

Key residues mediating ERα interactions include:

- Glu353: Forms a hydrogen bond with the 5-hydroxy group of the benzofuran ring (bond length: 2.1 Å).

- Arg394: Stabilizes the 4-hydroxyphenyl moiety via charge-assisted hydrogen bonding (ΔG = −8.2 kcal/mol) [2].

- Leu387/Leu391: Engage in van der Waals interactions with the benzofuran backbone (contact surface area: 85 Ų) [3].

A comparative analysis of ERα docking energies is shown below:

| Compound | Docking Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|

| 2-(4-Hydroxy-phenyl)benzofuran-5-OL | −112.3 ± 1.5 | Glu353, Arg394, Leu387 |

| Estradiol | −100.0 | Glu353, Arg394, His524 |

| Tamoxifen | −91.4 | Asp351, Leu387, Trp383 |

| Zearalenone | −104.9 | Leu349, Met421, Leu525 |

Table 1: ERα docking energy comparison with reference ligands [1] [2] [3].

Comparative Docking Energies with Phytoestrogen Ligands

The compound’s ERα/ERβ binding energetics surpass those of common phytoestrogens. For ERβ, it achieves a docking energy of −123.1 kJ/mol, exceeding luteolin-8-propenoic acid (−123.1 kJ/mol) and zearalenone (−104.9 kJ/mol) [1]. This enhanced affinity stems from dual hydrogen bonding between the 5-hydroxy group and ERβ’s Glu305/Arg346 dyad, a feature absent in most isoflavones.

Notably, the benzofuran core provides a 15% larger hydrophobic contact surface compared to genistein’s isoflavone structure, enabling stronger van der Waals interactions with ERβ’s Leu298/Phe356 pocket [1]. In contrast, resveratrol analogs show 30% lower binding energies due to reduced planarity and suboptimal hydroxyl group positioning [3].

Hydrophobic Pocket Interactions in ERβ Subtype Selectivity

ERβ selectivity arises from steric complementarity with the compact LBD (volume: 207.1 ų vs. ERα’s 255.0 ų) [2] [3]. The compound’s 4-hydroxyphenyl group inserts into the ERβ-specific hydrophobic subpocket formed by Leu298, Leu339, and Phe356, achieving edge-to-face π–π interactions (distance: 3.8 Å) [1]. Molecular mechanics calculations indicate a 40% higher contact surface occupancy in ERβ compared to ERα, driven by:

- Optimal positioning of the benzofuran methyl group against ERβ’s Met295 side chain.

- Enhanced van der Waals contacts with ERβ’s Ile373, a residue replaced by larger methionine in ERα [1] [3].

Free energy decomposition analysis identifies Leu298 and Phe356 as major contributors to ERβ binding (ΔG = −4.8 and −3.9 kcal/mol, respectively), while ERα relies more on His524 interactions [1].

Hydrogen Bonding Networks with Catalytic Triad Residues

The 5-hydroxy group participates in a three-node hydrogen bonding network:

- Glu305: Bifurcated hydrogen bond with O–H∙∙∙O=C (1.9 Å).

- Arg346: Charge-assisted interaction with phenolic oxygen (2.2 Å, ΔG = −5.1 kcal/mol).

- His475: N–H∙∙∙O hydrogen bond stabilizing the benzofuran orientation (2.4 Å) [1] [2].

Replacement of the 5-hydroxy with methoxy abolishes ERβ binding (ΔΔG = +7.3 kcal/mol), underscoring its critical role [3]. Comparative analysis with ERα shows divergent hydrogen bonding patterns:

Density Functional Theory Analysis of Radical Scavenging Pathways

The quantum chemical investigation of antioxidant mechanisms has become increasingly sophisticated through the application of Density Functional Theory methods. For 2-(4-hydroxyphenyl)benzofuran-5-OL, comprehensive computational analysis reveals three primary radical scavenging pathways that govern its antioxidant behavior [1] [2] [3].

The Hydrogen Atom Transfer mechanism represents the most straightforward pathway, characterized by the direct transfer of a hydrogen atom from the phenolic hydroxyl group to the attacking radical species. DFT calculations utilizing the B3LYP functional with 6-311G(d,p) basis sets demonstrate that this mechanism is thermodynamically favorable in gas phase conditions, with bond dissociation enthalpies ranging from 80-90 kcal/mol for phenolic compounds [4] [5]. The computational studies indicate that the 4-hydroxyphenyl moiety serves as the primary site for hydrogen atom donation, with the benzofuran ring system providing additional stabilization through electron delocalization [6].

The Single Electron Transfer followed by Proton Transfer pathway involves a two-step process where initial electron transfer from the antioxidant to the radical generates a radical cation, followed by subsequent proton loss. Theoretical investigations using M05-2X and M06-2X functionals reveal that this mechanism becomes increasingly important in polar media, where the radical cation intermediates are stabilized through solvation effects [7] [8]. The ionization potential calculations for 2-(4-hydroxyphenyl)benzofuran-5-OL indicate values in the range of 7.0-8.5 eV, suggesting moderate electron-donating capability [9].

The Sequential Proton Loss Electron Transfer mechanism emerges as the dominant pathway in highly polar solvents, where initial deprotonation creates an anionic species that subsequently undergoes electron transfer. DFT calculations demonstrate that this mechanism is characterized by significantly lower proton affinity values in polar media, with calculated values ranging from 13.0-15.0 eV in gas phase but decreasing substantially in aqueous environments [10] [11]. The benzofuran scaffold contributes to the stabilization of the resulting radical through extended conjugation effects.

Comparative Analysis of DFT Functionals

Extensive benchmarking studies have established that LC-ωPBE, M05-2X, and M06-2X functionals provide the most accurate predictions for antioxidant-related properties, with lowest cumulative mean absolute errors compared to experimental reference values [3]. The B3LYP functional, while widely used, shows moderate performance for bond dissociation enthalpies but excellent reliability for structural optimizations and frequency calculations [12].

| Mechanism | Key Thermodynamic Parameter | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) | Preferred DFT Functional |

|---|---|---|---|---|

| HAT | Bond Dissociation Enthalpy | 85-90 | 82-87 | B3LYP, M06-2X, LC-ωPBE |

| SET-PT | Ionization Potential | 180-200 | 160-180 | B3LYP, M05-2X |

| SPLET | Proton Affinity | 320-340 | 280-300 | B3LYP, M06-2X |

Solvent-Polarity Dependent Hydrogen Atom Transfer versus Sequential Proton Loss Electron Transfer Mechanism Dominance

The solvent environment exerts profound influence on the relative importance of different antioxidant mechanisms for 2-(4-hydroxyphenyl)benzofuran-5-OL. Computational studies employing polarizable continuum models demonstrate a clear transition from hydrogen atom transfer dominance in non-polar media to sequential proton loss electron transfer prevalence in polar solvents [13] [14].

Gas Phase and Non-Polar Solvents

In gas phase conditions and non-polar solvents such as benzene, the HAT mechanism predominates due to the absence of stabilizing interactions for charged intermediates. DFT calculations using the B3LYP/6-311++G(d,p) level of theory reveal that bond dissociation enthalpies remain relatively constant across non-polar environments, with values of approximately 86-88 kcal/mol for the 4-hydroxyphenyl group [15] [16]. The benzofuran ring system contributes to radical stabilization through resonance effects, with calculated spin density distributions showing delocalization across the entire aromatic framework.

Polar Media Transition

As solvent polarity increases, a gradual transition occurs favoring mechanisms involving charged intermediates. In methanol (dielectric constant = 32.7), computational analysis reveals that both HAT and SPLET mechanisms become competitive, with the relative importance depending on the specific radical species involved [17]. The proton affinity values decrease significantly in polar media, from approximately 340 kcal/mol in gas phase to 300 kcal/mol in methanol, facilitating the initial deprotonation step of the SPLET mechanism [18].

Highly Polar Aqueous Environment

In aqueous solutions, the SPLET mechanism achieves clear dominance due to the exceptional stabilization of charged species. Time-dependent DFT calculations demonstrate that proton affinity values drop to 280-290 kcal/mol in water, while electron transfer enthalpies remain relatively low at 40-50 kcal/mol [19]. The hydroxyl groups in 2-(4-hydroxyphenyl)benzofuran-5-OL form hydrogen bonds with water molecules, further stabilizing the deprotonated intermediate and facilitating the overall SPLET process.

Mechanistic Switching Points

Critical analysis of solvent-dependent calculations reveals specific dielectric constant ranges where mechanistic transitions occur. For benzofuran derivatives, the HAT-to-SPLET transition occurs at dielectric constants of approximately 15-20, corresponding to moderately polar solvents such as acetone or ethanol [20]. This transition is accompanied by significant changes in the rate-determining step, with proton transfer becoming rate-limiting in polar media.

| Solvent | Dielectric Constant | Dominant Mechanism | BDE (kcal/mol) | PA (kcal/mol) | Transition Factor |

|---|---|---|---|---|---|

| Gas Phase | 1.0 | HAT | 87.2 | 342.5 | Reference |

| Benzene | 2.3 | HAT | 87.8 | 340.1 | 0.98 |

| Acetone | 20.7 | Mixed HAT/SPLET | 85.4 | 315.2 | 0.85 |

| Methanol | 32.7 | SPLET | 84.1 | 298.7 | 0.72 |

| Water | 78.4 | SPLET | 82.9 | 287.3 | 0.68 |

Electron Density Distribution at Critical Hydroxyl Positions

The electron density distribution analysis provides fundamental insights into the reactive sites and mechanistic preferences of 2-(4-hydroxyphenyl)benzofuran-5-OL. Quantum chemical calculations employing natural bond orbital analysis and atomic charge calculations reveal distinctive patterns that govern antioxidant reactivity [21] [22].

Hydroxyl Group Electron Density Characteristics

DFT calculations using the B3LYP functional demonstrate that the 4-hydroxyphenyl group exhibits higher electron density on the oxygen atom compared to the benzofuran-5-OL position. Natural population analysis reveals oxygen partial charges of -0.648 for the 4-hydroxyphenyl OH group versus -0.612 for the benzofuran-5-OL position, indicating preferential reactivity at the former site [23]. This electron density difference correlates directly with experimental observations of radical scavenging selectivity.

Molecular Orbital Contributions

Frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital predominantly localizes on the 4-hydroxyphenyl moiety, with significant contributions from the oxygen lone pairs and the adjacent aromatic carbon atoms. Time-dependent DFT calculations demonstrate that this orbital arrangement facilitates electron transfer processes, with calculated vertical ionization potentials of 7.8 eV for the 4-hydroxyphenyl group compared to 8.2 eV for the benzofuran-5-OL position [24].

Spin Density Distribution Patterns

Following hydrogen atom abstraction, unrestricted DFT calculations reveal that the resulting radical exhibits extensive spin delocalization across the entire molecular framework. The primary spin density localization occurs on the oxygen atom (0.42 spin units) and the ortho-carbon positions (0.28 spin units each), with secondary delocalization extending through the benzofuran ring system [25] [26]. This extensive delocalization contributes to radical stability and influences the kinetics of subsequent radical-radical reactions.

Substituent Effects on Electron Density

Computational analysis of electron-withdrawing and electron-donating substituents reveals predictable patterns in electron density modification. Electron-donating groups increase electron density at the hydroxyl positions, lowering bond dissociation enthalpies by 2-5 kcal/mol, while electron-withdrawing groups produce the opposite effect [27]. The benzofuran ring system acts as a moderate electron-donating group, contributing to the overall antioxidant activity through resonance stabilization.

Critical Position Identification

Fukui function calculations identify the most reactive sites for nucleophilic and electrophilic attacks. The Fukui function for nucleophilic attack (f+) shows maximum values at the hydroxyl oxygen atoms, confirming these positions as primary reactive sites. The calculated f+ values are 0.187 for the 4-hydroxyphenyl OH and 0.162 for the benzofuran-5-OL group, quantifying the relative reactivity hierarchy [28].

| Position | Atomic Charge | Spin Density | Fukui f+ | Fukui f- | Relative Reactivity |

|---|---|---|---|---|---|

| 4-Phenyl-OH | -0.648 | 0.42 | 0.187 | 0.063 | 1.00 |

| Benzofuran-5-OL | -0.612 | 0.31 | 0.162 | 0.058 | 0.87 |

| Phenyl C-2 | -0.142 | 0.28 | 0.091 | 0.124 | 0.52 |

| Phenyl C-6 | -0.138 | 0.28 | 0.089 | 0.121 | 0.51 |

| Furan C-1 | -0.089 | 0.15 | 0.067 | 0.098 | 0.38 |

Kinetic Modeling of Radical Neutralization Efficiency

The kinetic aspects of radical neutralization by 2-(4-hydroxyphenyl)benzofuran-5-OL require sophisticated computational approaches that integrate thermodynamic parameters with transition state theory. Density functional theory calculations combined with kinetic modeling provide comprehensive insights into the temporal aspects of antioxidant activity [29] [30].

Transition State Identification and Characterization

Computational identification of transition states for radical neutralization reactions employs synchronous transit-guided quasi-Newton methods to locate first-order saddle points. For the HAT mechanism, transition state geometries reveal partially transferred hydrogen atoms with O-H distances of 1.2-1.3 Å and forming H-radical distances of 1.4-1.5 Å [31]. The activation energies calculated at the B3LYP/6-311++G(d,p) level range from 8-12 kcal/mol for reactions with peroxyl radicals, indicating facile hydrogen transfer processes.

Rate Constant Calculations

Transition state theory calculations yield rate constants for radical neutralization reactions across different solvent environments. For reactions with hydroxyl radicals, the calculated rate constants range from 10^8 to 10^10 M^-1 s^-1, consistent with diffusion-controlled processes [32]. The benzofuran derivative demonstrates particularly high reactivity toward peroxyl radicals, with rate constants of 10^6 to 10^8 M^-1 s^-1, indicating effective chain-breaking antioxidant behavior.

Temperature Dependence and Activation Parameters

DFT calculations across temperature ranges of 273-373 K reveal Arrhenius behavior with activation energies of 6-10 kcal/mol for HAT reactions and 12-18 kcal/mol for SET-PT processes. The pre-exponential factors range from 10^11 to 10^13 s^-1, indicating favorable entropy of activation values [33]. These parameters suggest that antioxidant activity increases with temperature, although the effect is moderated by competing radical generation processes.

Solvent-Dependent Kinetic Modifications

Kinetic modeling in different solvent environments reveals significant rate modifications due to solvation effects. In aqueous media, the SPLET mechanism exhibits lower activation barriers (4-8 kcal/mol) compared to gas phase HAT reactions (8-12 kcal/mol), resulting in enhanced overall reaction rates [34]. The calculated rate constants increase by factors of 10-100 in polar solvents, consistent with experimental observations of enhanced antioxidant activity in biological systems.

Competitive Kinetic Pathways

Multi-pathway kinetic modeling demonstrates that multiple mechanisms can operate simultaneously, with their relative contributions depending on reaction conditions. In moderately polar solvents, both HAT and SPLET pathways contribute significantly, with branching ratios determined by the relative activation barriers and pre-exponential factors [35]. The computational model predicts that HAT dominates for reactions with less polar radicals, while SPLET prevails for more polar radical species.

Stoichiometric Factors and Radical Trapping Efficiency

Kinetic analysis reveals that 2-(4-hydroxyphenyl)benzofuran-5-OL can neutralize multiple radical species through cascade reactions. Following initial hydrogen atom transfer, the resulting phenoxyl radical can undergo further reactions with additional radicals, leading to stoichiometric factors of 2-4 depending on reaction conditions [36]. This multiple radical trapping capability significantly enhances the overall antioxidant efficiency compared to single-site antioxidants.

| Radical Species | Solvent | Mechanism | Ea (kcal/mol) | Rate Constant (M^-1 s^-1) | Stoichiometric Factor |

|---|---|---|---|---|---|

| - OH | Water | SPLET | 4.7 | 5.7 × 10^10 | 2.1 |

| - OH | Gas Phase | HAT | 8.2 | 2.3 × 10^9 | 1.8 |

| ROO- | Water | SPLET | 6.3 | 1.2 × 10^8 | 2.4 |

| ROO- | Gas Phase | HAT | 9.8 | 4.5 × 10^7 | 2.0 |

| DPPH- | Methanol | Mixed | 7.1 | 3.8 × 10^6 | 1.0 |